N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging of Microglia
A PET radiotracer specific for CSF1R, a microglia-specific marker, showcases the potential of similar compounds in neuroinflammation imaging. This compound, [11C]CPPC, enables noninvasive imaging of reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation's role in neuropsychiatric disorders. It represents a valuable tool in developing new therapeutics for neuroinflammation, particularly targeting CSF1R, by providing a noninvasive, repeatable readout in patients and enabling measurement of drug target engagement (Horti et al., 2019).
Antiallergic Compounds
The antiallergic activity of a series of compounds, including 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, has been documented. These compounds exhibit potent antiallergic activity, inhibiting the action of serotonin, histamine, and bradykinin, representing a novel class of antiallergic agents (Georgiev et al., 1987).
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a bidentate ligand, is highlighted for its effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This demonstrates the compound's utility in facilitating the coupling of a broad range of (hetero)aryl bromides with various amines, offering a pathway to pharmaceutically important building blocks (Bhunia et al., 2017).
Polyamine Catabolism and Programmed Cell Death
A study on N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, suggests its role in inducing programmed cell death (PCD) in sensitive cell types through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). This highlights the compound's potential as a new class of antitumor agents (Ha et al., 1997).
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20(21(27)23-16-8-9-16)22-15-18(19-7-4-14-28-19)25-12-10-24(11-13-25)17-5-2-1-3-6-17/h1-7,14,16,18H,8-13,15H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHFOONGWDOICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.